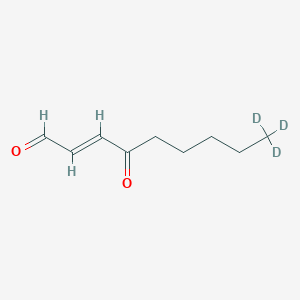

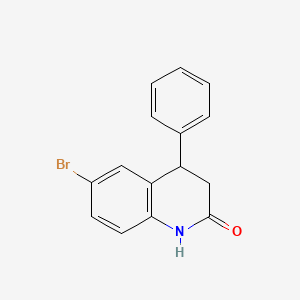

17-phenyl trinor Prostaglandin F2alpha serinol amide

Übersicht

Beschreibung

17-Phenyl trinor Prostaglandin F2alpha serinol amide (17-PT-PGF2α-Serinolamide) is a novel prostaglandin analog with a wide range of potential therapeutic applications. It is a synthetic derivative of prostaglandin F2α (PGF2α), an endogenous lipid mediator that plays a role in many physiological processes. 17-PT-PGF2α-Serinolamide has demonstrated anti-inflammatory, anti-angiogenic, anti-apoptotic, and anti-tumor activities in both in vitro and in vivo studies. It has also been shown to modulate the activities of key cellular signaling pathways involved in inflammation, angiogenesis, apoptosis, and tumorigenesis.

Wissenschaftliche Forschungsanwendungen

Ophthalmology: Glaucoma Treatment

This compound is a stable analog of PGF2α and has been used in the treatment of glaucoma . It works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is crucial for preventing optic nerve damage and preserving vision in glaucoma patients.

Dermatology: Eyelash Hypotrichosis

In dermatology, the compound has found application in treating eyelash hypotrichosis (inadequate or not enough eyelashes) by promoting eyelash growth when applied topically as part of a solution .

Neuroscience: Cannabinoid Research

The compound’s role as an analog of PGF2α 2-glyceryl ester suggests potential applications in neuroscience , particularly in cannabinoid research. It may help in understanding the endocannabinoid system and its effects on various neurological processes .

Lipid Biochemistry: Prostaglandin Pathway Studies

It can be used to study the prostaglandin pathway in lipid biochemistry. This pathway is involved in various physiological processes, including inflammation and the immune response .

Reproductive Medicine: Luteolysis and Parturition

As an agonist of the FP receptor, this compound could be used to induce luteolysis (the breakdown of the corpus luteum) and parturition (the process of giving birth), which are critical in reproductive medicine .

Pharmaceutical Development: Drug Synthesis

The compound’s stability and activity-enhancing properties make it a candidate for the synthesis of new drugs, especially those targeting prostaglandin receptors for various therapeutic applications .

Cancer Research: Tumor Biology

While the direct applications in cancer research are not well-defined, the involvement of prostaglandins in tumor biology suggests that this compound could be useful in studying cancer progression and treatment .

Immunology: Inflammation and Immune Response

Given its role in the cyclooxygenase pathway, this compound could be significant in researching the mechanisms of inflammation and the immune response, potentially leading to the development of anti-inflammatory drugs .

Wirkmechanismus

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha serinol amide is the central cannabinoid (CB1) receptor . The CB1 receptor is a key component of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

17-phenyl trinor Prostaglandin F2alpha serinol amide acts as an agonist at the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound, being an agonist, binds to the CB1 receptor and activates it, leading to a series of reactions in the cell.

Biochemical Pathways

The compound is involved in the cyclooxygenase pathway . It is a stable analog of PGF2α 2-glyceryl ester, which can be metabolized by COX-2 to form prostaglandin (PG) 2-glyceryl esters . These 2-glyceryl esters rapidly equilibrate to form mixtures favoring the more stable 1-glyceryl ester .

Pharmacokinetics

The compound is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability .

Eigenschaften

IUPAC Name |

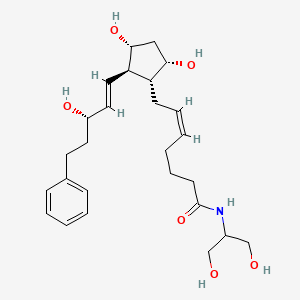

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGNKSXLEDAGFC-LSLURRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)